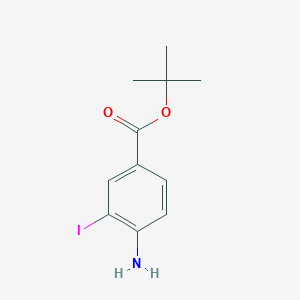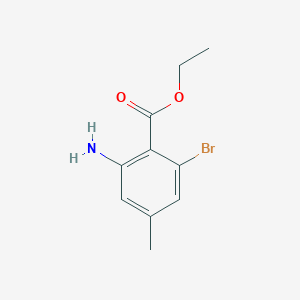
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O3S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfonyl group at the third position and an ethyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
The synthesis of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride typically involves the chlorosulfonation of 4-ethylbenzoyl chloride. The reaction is carried out by treating 4-ethylbenzoyl chloride with chlorosulfonic acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonamides, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-sulfonyl-4-ethylbenzoic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonates .
Comparaison Avec Des Composés Similaires
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Both compounds contain a chlorosulfonyl group, but chlorosulfonyl isocyanate has an isocyanate group instead of a benzoyl chloride moiety.
3-(Chlorosulfonyl)benzoyl chloride: This compound is similar but lacks the ethyl group at the fourth position, making it less sterically hindered.
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of an ethyl group, which affects its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical processes.
Propriétés
Formule moléculaire |
C9H8Cl2O3S |
|---|---|
Poids moléculaire |
267.13 g/mol |
Nom IUPAC |
3-chlorosulfonyl-4-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-6-3-4-7(9(10)12)5-8(6)15(11,13)14/h3-5H,2H2,1H3 |
Clé InChI |
WWMSEJCXUSIEAF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)



![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)




